molecular formula C4H5ClO B6272098 1-chlorobut-3-en-2-one CAS No. 25476-89-5

1-chlorobut-3-en-2-one

Cat. No. B6272098
CAS RN: 25476-89-5
M. Wt: 104.5
InChI Key:
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Description

1-Chlorobut-3-en-2-one, also known as 2-chloro-1-butene or 2-chlorobut-1-ene, is a cyclic organic compound with the molecular formula C4H7ClO. It is a colorless liquid with a sweet odor, and is used in the production of perfumes, dyes, and pharmaceuticals. It has been extensively studied for its applications in organic synthesis and its mechanism of action.

Mechanism of Action

1-Chlorobut-3-en-2-one undergoes a series of reactions in order to form the desired product. The first step is the formation of a cyclic intermediate, which is then followed by a rearrangement of the molecule to form the final product. The mechanism of action involves the formation of a carbocation intermediate, which is then attacked by a nucleophile, resulting in the formation of a new bond.
Biochemical and Physiological Effects
1-Chlorobut-3-en-2-one has been found to be toxic to humans and animals, and can cause irritation to the eyes, skin, and respiratory system. It has been found to be a possible carcinogen, and has been linked to the development of certain types of cancer. It has also been found to have a negative impact on the environment, and can be toxic to aquatic life.

Advantages and Limitations for Lab Experiments

1-Chlorobut-3-en-2-one is a useful reagent for organic synthesis, as it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, it is highly toxic and can cause irritation to the eyes, skin, and respiratory system, and should be handled with care.

Future Directions

1-Chlorobut-3-en-2-one could be used in the development of new synthetic methods for the synthesis of other organic compounds. It could also be used to develop new pharmaceuticals and drugs. Additionally, further research could be conducted into the biochemical and physiological effects of 1-chlorobut-3-en-2-one, as well as its potential environmental impact. Finally, further research into the mechanism of action could be conducted, in order to better understand how it works and how it can be used in organic synthesis.

Synthesis Methods

1-Chlorobut-3-en-2-one can be synthesized through the oxidation of 1-butene with chlorine gas or by the reaction of 1-butene with hydrochloric acid. It can also be synthesized by the reaction of 1-butene with sulfuric acid and chlorine gas.

Scientific Research Applications

1-Chlorobut-3-en-2-one has been extensively studied for its applications in organic synthesis. It has been used as a starting material in the synthesis of a variety of compounds, including 2-chlorobutane, 1-chlorobut-3-en-2-oneutanol, and 1-chlorobut-3-en-2-oneutene-1-sulfonyl chloride. It has also been used as a reagent in the synthesis of 1-chloro-3-phenyl-1-propanol, 1-chloro-3-methyl-1-butanol, and 2-chlorobut-3-en-2-ol.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-chlorobut-3-en-2-one can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Butan-3-one", "Phosphorus pentachloride", "Sodium acetate", "Sodium ethoxide", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate", "Ethanol" ], "Reaction": [ "Butan-3-one is first converted to 3-buten-2-one by treatment with phosphorus pentachloride.", "3-buten-2-one is then reacted with sodium acetate and sodium ethoxide to form the sodium enolate.", "The sodium enolate is then treated with hydrochloric acid to form the corresponding acid chloride.", "The acid chloride is then reacted with sodium bicarbonate to form the corresponding acid.", "The acid is then treated with thionyl chloride to form the corresponding acid chloride.", "Finally, the acid chloride is reacted with magnesium sulfate and ethanol to form 1-chlorobut-3-en-2-one." ] }

CAS RN

25476-89-5

Product Name

1-chlorobut-3-en-2-one

Molecular Formula

C4H5ClO

Molecular Weight

104.5

Purity

95

Origin of Product

United States

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